molecular formula C6H16Cl2N2 B11904985 (S)-2-Methyl-1,4-diazepane dihydrochloride

(S)-2-Methyl-1,4-diazepane dihydrochloride

Cat. No.: B11904985
M. Wt: 187.11 g/mol
InChI Key: FZWSMXUIGFSDJY-ILKKLZGPSA-N
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Description

(S)-2-Methyl-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1,4-diazepane dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be further deprotected to yield the desired diazepane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-Methyl-1,4-diazepane dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: Another six-membered nitrogen heterocycle with similar applications in medicinal chemistry.

    Morpholine: A six-membered ring containing both nitrogen and oxygen, used in similar contexts.

    Pyrrolidine: A five-membered nitrogen heterocycle with comparable properties.

Uniqueness

(S)-2-Methyl-1,4-diazepane dihydrochloride is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to six-membered analogs like piperazine and morpholine. This uniqueness can lead to different biological activities and applications .

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

(2S)-2-methyl-1,4-diazepane;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-2-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1

InChI Key

FZWSMXUIGFSDJY-ILKKLZGPSA-N

Isomeric SMILES

C[C@H]1CNCCCN1.Cl.Cl

Canonical SMILES

CC1CNCCCN1.Cl.Cl

Origin of Product

United States

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